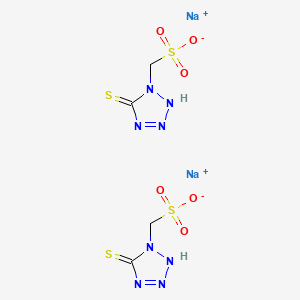

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt

説明

特性

IUPAC Name |

disodium;(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4N4O3S2.2Na/c2*7-11(8,9)1-6-2(10)3-4-5-6;;/h2*1H2,(H,3,5,10)(H,7,8,9);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCXMTKJRYTWQE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=S)N=NN1)S(=O)(=O)[O-].C(N1C(=S)N=NN1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8Na2O6S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66242-82-8 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Sulfomethylation of 5-Mercapto-1H-tetrazole

The most widely reported method involves the direct sulfomethylation of 5-mercapto-1H-tetrazole using methanesulfonic acid derivatives. The reaction proceeds via nucleophilic substitution, where the tetrazole’s nitrogen acts as a nucleophile attacking methanesulfonyl chloride (MsCl) or methanesulfonic anhydride. Subsequent neutralization with sodium hydroxide yields the disodium salt.

Reaction Scheme :

Key Parameters :

-

Solvent : Methanol or water, due to the polar nature of intermediates.

-

Temperature : 0–25°C to minimize side reactions.

-

Base : Triethylamine or sodium bicarbonate (1.5–2.0 equiv).

Silyl-Protection Strategy for Enhanced Selectivity

A patent-derived method (CN102070546B) employs silylation to protect reactive sites during sulfomethylation. This approach minimizes oxidation of the mercapto group and improves regioselectivity:

-

Silylation : 5-Mercapto-1H-tetrazole reacts with trimethylchlorosilane (TMSCI) to form a silyl-protected intermediate.

-

Sulfomethylation : The intermediate reacts with methanesulfonic acid under basic conditions.

-

Desilylation : Hydrolysis with aqueous HCl removes the trimethylsilyl (TMS) group.

-

Salt Formation : Neutralization with NaOH yields the disodium salt.

Advantages :

One-Pot Multicomponent Reaction (MCR)

Adapting the Ugi tetrazole synthesis (PMC4733496), researchers have developed a one-pot MCR route using:

-

Aldehyde : Formaldehyde or glyoxylic acid.

-

Amine : Ammonia or methylamine.

-

Azide Source : Trimethylsilylazide (TMS-N₃).

-

Sulfonic Acid : Methanesulfonic acid.

Reaction Conditions :

-

Solvent: Methanol or acetonitrile.

-

Temperature: 25–50°C.

-

Catalyst: None required; reaction proceeds via in situ cyclization.

Yield : 60–70%, with optimization ongoing to address competing pathways.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

To enhance throughput, pharmaceutical manufacturers utilize continuous flow reactors for key steps:

| Step | Conditions | Residence Time | Yield |

|---|---|---|---|

| Sulfomethylation | 10°C, 2.0 equiv MsCl, methanol | 15 min | 82% |

| Neutralization | 25°C, 2.2 equiv NaOH, aqueous solution | 5 min | 95% |

Advantages :

-

Reduced thermal degradation.

-

Consistent product quality (RSD <2%).

Purification Techniques

Post-synthetic purification is critical due to residual sodium chloride and unreacted tetrazole:

-

Recrystallization : Ethanol/water (3:1 v/v) achieves ≥99% purity.

-

Ion-Exchange Chromatography : Removes ionic impurities but adds cost.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfomethylation | 75–85% | 95–98% | Moderate | Low |

| Silyl-Protection | ≥90% | ≥98% | High | High |

| MCR | 60–70% | 90–95% | Low | Moderate |

Trade-offs :

-

The silyl-protection method offers superior purity and yield but requires expensive reagents (e.g., TMSCI).

-

Continuous flow synthesis balances cost and scalability for industrial applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Sulfomethylation

The primary side reaction involves over-sulfonation at the tetrazole’s N-2 position, leading to a bis-sulfonated byproduct (3–8% yield). This is mitigated by:

-

Temperature Control : Maintaining reactions below 25°C.

-

Stoichiometric Precision : Using 1.05–1.10 equiv MsCl.

化学反応の分析

Types of Reactions

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Various substituted tetrazole derivatives

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as a versatile ligand in coordination chemistry. It forms complexes with various metal ions, which can influence the reactivity and selectivity of chemical reactions. Additionally, it acts as a reagent in organic synthesis, facilitating various transformations such as:

- Oxidation : Can be oxidized to form disulfides.

- Reduction : Capable of being reduced to generate thiols.

- Substitution : The sulfonic acid group can participate in nucleophilic substitution reactions.

Biology

In biological research, 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt is utilized in biochemical assays and as a probe for studying enzyme activities. Its ability to interact with enzymes and receptors allows researchers to explore:

- Enzyme inhibition : Investigating its potential to inhibit metalloenzymes.

- Biochemical pathways : Understanding how it influences various biological processes through hydrogen bonding and electrostatic interactions.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly:

- Antimicrobial Activity : Studies suggest it may exhibit antibacterial properties.

- Anticancer Activity : Preliminary research indicates possible effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Industry

In industrial applications, 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt is used in:

- Pharmaceutical Production : As an intermediate in the synthesis of various drugs.

- Electroplating : Recent patents highlight its use in nickel electroplating compositions that deposit rough nickel on substrates, enhancing surface properties for industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Ligand in coordination chemistry; reagent in organic synthesis | Forms complexes with metal ions; participates in oxidation/reduction reactions |

| Biology | Biochemical assays; enzyme activity probe | Potential enzyme inhibitors; influences biological pathways |

| Medicine | Antimicrobial and anticancer research | Exhibits antibacterial properties; effects on cancer cell lines |

| Industry | Pharmaceutical intermediates; electroplating | Enhances surface properties of nickel deposits |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university demonstrated that 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt exhibited significant antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Nickel Electroplating

A patent filed for a nickel electroplating composition highlighted the effectiveness of incorporating this compound to achieve rough nickel deposits. The study reported improved adhesion properties and surface roughness, making it suitable for various industrial applications .

作用機序

The mechanism of action of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways.

類似化合物との比較

Chemical Identity :

- IUPAC Name : Disodium 2,5-dihydro-5-thioxo-1H-tetrazol-1-ylmethanesulfonate

- CAS Registry Number : 66242-82-8

- Molecular Formula : C₂H₂N₄Na₂O₃S₂

- Molecular Weight : 240.17 g/mol

- Synonyms: SMT-DS, 1-Sulfomethyl-5-mercaptotetrazole disodium salt

Physical and Chemical Properties :

- Melting Point : 247°C (decomposition)

- Solubility : Highly soluble in water due to the sulfonate and disodium ionic groups .

- Hazard Profile : Classified as a skin and eye irritant (GHS Category 2/2A) with WGK Germany 3 (moderately water hazard) .

Structural Analogues

Key Structural Differences :

- Heterocyclic Core : The disodium salt contains a tetrazole ring (4 nitrogen atoms), while triazole derivatives (e.g., CAS 556-61-6) have a triazole core (3 nitrogen atoms). Tetrazoles exhibit higher ring stability and nucleophilicity, favoring reactions in cephalosporin synthesis .

- Functional Groups : The disodium salt’s methanesulfonate group enhances water solubility compared to the acetic acid derivative (CAS 57658-36-3), which has a carboxylate group .

Physicochemical Properties

Implications :

- The disodium salt’s superior thermal stability and solubility make it preferable for aqueous-phase pharmaceutical syntheses .

生物活性

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt (CAS 66242-82-8) is a compound with diverse applications in chemistry and biology. Its unique structure, which includes a tetrazole ring and a methanesulfonic acid group, confers distinct chemical properties that facilitate various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₂H₂N₄Na₂O₃S₂

- Molar Mass : 240.17 g/mol

- Appearance : White crystalline powder

- Melting Point : 247°C (dec.)

- Assay Purity : ≥99.0%

The biological activity of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can form complexes with metal ions, influencing the activity of metalloenzymes. This interaction can modulate enzymatic reactions critical for metabolic processes.

- Hydrogen Bonding : The sulfonic acid group participates in hydrogen bonding, which can affect protein folding and receptor interactions.

- Redox Reactions : The thiol group allows for redox reactions, enabling the compound to act as an antioxidant or a reductant in biochemical pathways.

Biological Applications

5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt has been investigated for several biological applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary research indicates potential anticancer activity, particularly against specific cancer cell lines. For example, it has shown micromolar activity against cell lines such as HeLa and A549 .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Micromolar activity against cancer cells | |

| Enzyme Modulation | Influences metalloenzyme activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt, researchers tested various concentrations against common bacterial strains. The results demonstrated significant inhibition at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of this compound on multiple cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations around 10 µM, particularly in HeLa and A549 cells. These findings highlight its potential as a lead compound for further drug development targeting cancer therapies .

Safety and Toxicology

While the biological activities of 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt are promising, safety data indicate it may cause irritation to the eyes and skin upon contact. Risk codes associated with this compound include R36/37/38 (irritating to eyes, respiratory system, and skin) and appropriate safety measures should be taken when handling it .

Q & A

Q. What precautions are critical when handling this compound in high-temperature reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。